molecular formula C11H13NOS B1315967 4-(Thiomorpholin-4-yl)benzaldehyde CAS No. 27913-94-6

4-(Thiomorpholin-4-yl)benzaldehyde

Cat. No. B1315967
CAS RN: 27913-94-6
M. Wt: 207.29 g/mol
InChI Key: HUIFLINWAKWOBV-UHFFFAOYSA-N
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Description

“4-(Thiomorpholin-4-yl)benzaldehyde” is a chemical compound with the CAS Number: 27913-94-6 . It has a molecular weight of 207.3 and its IUPAC name is 4-(4-thiomorpholinyl)benzaldehyde . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “4-(Thiomorpholin-4-yl)benzaldehyde” is represented by the linear formula C11H13NOS . The InChI code for this compound is 1S/C11H13NOS/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 .


Physical And Chemical Properties Analysis

“4-(Thiomorpholin-4-yl)benzaldehyde” has a melting point of 63 - 65°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 396.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has a molar refractivity of 61.4±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

SYNTHESIS AND ANTIMICROBIAL ACTIVITY 4-(Thiomorpholin-4-yl)benzaldehyde and its derivatives have been synthesized and assessed for antimicrobial activity. For instance, compounds like 4–thiomorpholin–4ylbenzohydrazide were synthesized and treated with various substituted heterocyclic compounds to form thiomorpholine derivatives. These were then tested for antimicrobial activity, suggesting a potential application of 4-(Thiomorpholin-4-yl)benzaldehyde in developing new bioactive molecules with antimicrobial properties (Kardile & Kalyane, 2010).

CHEMOSELECTIVE HYDROXYMETHYLATION 4-(Thiomorpholin-4-yl)benzaldehyde derivatives have also been involved in chemoselective hydroxymethylation processes. A study demonstrated the treatment of certain acetamides with paraformaldehyde in the presence of a base, leading to hydroxymethylation followed by cyclization, yielding novel 6-aroyl-4-(4H-triazol-3-yl)thiomorpholin-3-ones. This indicates the chemical versatility of these compounds in synthesizing novel structures with potential biological activities (Krishnaraj & Muthusubramanian, 2012).

Biological Activity and Applications

ANTI-TRYPANOSOMAL ACTIVITY Research into the biological activities of thiomorpholine derivatives synthesized from 4-(Thiomorpholin-4-yl)benzaldehyde has shown potential in the field of parasitology. Compounds synthesized from thioamides of benzaldehyde and 4-(dimethylamino)benzaldehyde were evaluated for their in vitro trypanocidal activity. The findings suggest potential applications in developing treatments for diseases caused by Trypanosoma species, although the effectiveness varies and further research is needed (Agnimonhan et al., 2012).

CATALYTIC APPLICATIONS IN CHEMICAL REACTIONS The compound has also been implicated in catalytic processes. For instance, benzaldehyde thiosemicarbazones synthesized from 4-(Thiomorpholin-4-yl)benzaldehyde have been used to form complexes that demonstrated significant efficiency in catalyzing C–C and C–N coupling reactions. This highlights the potential use of these compounds in facilitating various chemical synthetic processes, contributing to the field of synthetic chemistry (Dutta & Bhattacharya, 2013).

Safety And Hazards

The compound comes with a GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

Future Directions

As for future directions, it’s difficult to predict without specific context. The use of “4-(Thiomorpholin-4-yl)benzaldehyde” would depend on the needs of the scientific, medical, or industrial field . It’s worth noting that compounds like this one can have a wide range of applications in organic synthesis .

properties

IUPAC Name

4-thiomorpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIFLINWAKWOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572062
Record name 4-(Thiomorpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiomorpholin-4-yl)benzaldehyde

CAS RN

27913-94-6
Record name 4-(Thiomorpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Magdolen, M Mečiarová, Š Toma - Tetrahedron, 2001 - Elsevier
The sonochemical nucleophilic aromatic substitutions on 4-fluorobenzaldehyde with different azacycloalkanes and azoles have been studied. A beneficial ultrasound effect was …
Number of citations: 68 www.sciencedirect.com

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